N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
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Overview
Description
N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide typically involves the reaction of 4-tert-butylphenylhydrazine with carbon disulfide and an appropriate alkylating agent. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol. The reaction proceeds through the formation of an intermediate hydrazinecarbothioamide, which cyclizes to form the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the thiadiazole ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiadiazoles.
Scientific Research Applications
N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt the integrity of microbial cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]butanamide
- N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide
Uniqueness
N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide is unique due to its specific structural features, such as the presence of a tert-butylphenyl group and a methylbutanamide moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H23N3OS |
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Molecular Weight |
317.5 g/mol |
IUPAC Name |
N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C17H23N3OS/c1-11(2)10-14(21)18-16-20-19-15(22-16)12-6-8-13(9-7-12)17(3,4)5/h6-9,11H,10H2,1-5H3,(H,18,20,21) |
InChI Key |
HERNGTNCPVDZMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=NN=C(S1)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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